molecular formula C8H6N2O3 B1339836 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime CAS No. 903891-95-2

2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime

Cat. No.: B1339836
CAS No.: 903891-95-2
M. Wt: 178.14 g/mol
InChI Key: KMOBWALLLLBKRU-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Architectures in Organic Synthesis and Chemical Biology

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, form the largest and most varied family of organic compounds. derpharmachemica.com Their significance is profound, underpinning the structure of essential biological molecules such as DNA, RNA, hemoglobin, and chlorophyll. derpharmachemica.com In the realms of organic synthesis and chemical biology, these architectures are pivotal. They are essential building blocks in the development of new materials, including conducting polymers and functional dyes, and are central to the design and synthesis of drugs and agrochemicals. openaccessjournals.comsciencescholar.us

The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and capacity for hydrogen bonding. openaccessjournals.com This structural and functional diversity makes heterocyclic compounds a primary focus for medicinal chemists. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment, highlighting their importance in the development of modern pharmaceuticals. ijnrd.org Researchers continually leverage these scaffolds to create novel therapeutic agents for a wide range of diseases, including cancer, bacterial and fungal infections, and inflammatory conditions. derpharmachemica.comijnrd.org

The 2H-1,4-Benzoxazine Core as a Chemically Versatile Scaffold

The 2H-1,4-benzoxazine core is a bicyclic system where a benzene (B151609) ring is fused to a 1,4-oxazine ring. wikipedia.org This particular scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.net The versatility of the benzoxazine (B1645224) core stems from its amenability to a wide variety of chemical modifications at multiple sites, allowing for the fine-tuning of its pharmacological properties. nih.govresearchgate.net

Derivatives of the benzoxazine scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anti-cancer properties. nih.govbenthamscience.com This wide-ranging bioactivity has spurred significant interest among medicinal chemists to design and synthesize novel benzoxazine derivatives as potential therapeutic candidates. nih.gov Beyond pharmaceuticals, the benzoxazine scaffold is fundamental to the field of polymer chemistry. Benzoxazine monomers are precursors to polybenzoxazine resins, a class of high-performance thermosetting polymers known for their excellent thermal stability, mechanical properties, and flame retardancy. wikipedia.orgwikipedia.org This dual utility in both medicinal and materials science underscores the chemical versatility and importance of the benzoxazine core. scispace.com

Contextualization of 2H-1,4-Benzoxazine-2,3(4H)-dione within Benzoxazine Isomers

Benzoxazines are a group of isomeric bicyclic heterocyclic compounds with the general molecular formula C₈H₇NO. wikipedia.org The isomerism arises from the different possible positions of the nitrogen and oxygen atoms within the six-membered oxazine (B8389632) ring, the location of the ring fusion to the benzene ring, and the position of the double bond in the oxazine ring. wikipedia.org The main classes are 1,2-, 1,3-, and 1,4-benzoxazines. researchgate.net

The compound of interest, 2H-1,4-Benzoxazine-2,3(4H)-dione , belongs to the 1,4-benzoxazine class. Its nomenclature specifies the fusion of a benzene ring with a 1,4-oxazine ring system. The "2,3(4H)-dione" suffix indicates the presence of two carbonyl (C=O) groups at positions 2 and 3 of the oxazine ring. The "(4H)" signifies that the nitrogen atom at position 4 is bonded to a hydrogen atom. Its IUPAC name is 4H-1,4-benzoxazine-2,3-dione. nih.gov This dione (B5365651) structure distinguishes it from other common benzoxazine derivatives, such as 2H-1,4-benzoxazin-3(4H)-one, which possesses only one carbonyl group. nih.govijpsjournal.com

Table 1: Physicochemical Properties of 2H-1,4-Benzoxazine-2,3(4H)-dione

PropertyValue
Molecular Formula C₈H₅NO₃
Molecular Weight 163.13 g/mol
IUPAC Name 4H-1,4-benzoxazine-2,3-dione
CAS Number 3597-63-5
Appearance White to off-white solid

The history of benzoxazine chemistry dates back to the 1940s. The first synthesis of a benzoxazine compound was reported by Holly and Cope in 1944. researchgate.net However, for several decades, research in this area remained relatively limited. A significant resurgence of interest occurred through the pioneering work of Ishida and his colleagues, which focused on the polymerization of benzoxazine monomers to create polybenzoxazines. researchgate.net This research highlighted the unique properties of these polymers, such as near-zero shrinkage upon polymerization and high thermal stability, which established them as a valuable class of phenolic-like thermosetting resins. scispace.com

The most common and historically significant method for synthesizing 1,3-benzoxazines is the Mannich reaction, which involves the condensation of a phenol, a primary amine, and formaldehyde. wikipedia.org The development of various synthetic methodologies has since allowed for the creation of a rich diversity of benzoxazine structures with tailored properties. researchgate.net While much of the historical and ongoing research has focused on 1,3-benzoxazines for polymer applications, the synthesis and biological evaluation of 1,4-benzoxazine derivatives have also become an important field of study, driven by their potential as therapeutic agents. researchgate.net

Academic Research Imperatives for 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime

A thorough review of the current scientific literature reveals a significant gap in research concerning This compound . While the parent dione compound is documented, its 3-oxime derivative does not appear in available academic and research databases. This absence of information presents a clear imperative for future research.

The synthesis of an oxime from a ketone or aldehyde is a fundamental and well-established reaction in organic chemistry, typically involving the reaction of the carbonyl compound with hydroxylamine (B1172632) or its salts. clockss.org In the case of 2H-1,4-Benzoxazine-2,3(4H)-dione, the presence of two distinct carbonyl groups at the 2- and 3-positions offers intriguing possibilities for selective oximation. The carbonyl at the 3-position, being adjacent to the nitrogen atom (an α-keto amide), may exhibit different reactivity compared to the carbonyl at the 2-position (an α-keto ester).

The formation of the 3-oxime derivative would introduce a new functional group (C=N-OH) into the benzoxazine scaffold, significantly altering its electronic properties, steric profile, and potential for intermolecular interactions, such as hydrogen bonding. Oxime functionalities are known to be important in medicinal chemistry and can serve as precursors for further chemical transformations. clockss.org

Therefore, the primary academic research imperatives are:

Development of a Synthetic Pathway: To devise and optimize a regioselective synthesis for this compound. This would involve investigating reaction conditions to favor oximation at the C3 position over the C2 position.

Structural Characterization: To fully characterize the synthesized compound using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) to confirm its structure and stereochemistry.

Exploration of Biological Activity: To screen the novel 3-oxime derivative for a range of biological activities, given the known pharmacological potential of the broader benzoxazine class. This could uncover new lead compounds for drug discovery.

Comparative Studies: To compare the chemical and biological properties of the 3-oxime derivative with its parent dione and other related benzoxazine analogues to establish structure-activity relationships.

The investigation of this compound represents an unexplored area within heterocyclic chemistry that holds potential for the discovery of novel compounds with unique properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxyamino)-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7(10-12)9-5-3-1-2-4-6(5)13-8/h1-4,12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOBWALLLLBKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)O2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470703
Record name 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903891-95-2
Record name 3-(Hydroxyamino)-2H-1,4-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2h 1,4 Benzoxazine 2,3 4h Dione and Its Functionalized Derivatives

Foundation Synthetic Pathways to the 2H-1,4-Benzoxazine-2,3(4H)-dione Core

The traditional synthesis of the benzoxazine (B1645224) dione (B5365651) core relies on cyclization reactions that form the heterocyclic ring. The choice of starting materials is critical and dictates the resulting isomeric structure.

Phthalic Anhydride Condensations with Oxime Precursors

The condensation of phthalic anhydride with oxime precursors has been investigated as a potential route to benzoxazine dione structures. However, this specific pathway has been found to be ineffective for producing the related 1H-2,3-benzoxazine-1,4(3H)-dione isomer. Research indicates that attempting to react phthalic anhydride with acetone oxime resulted in the recovery of unreacted starting materials, suggesting this is not a viable method for this type of cyclization. nih.gov

While direct condensation with oximes is unsuccessful, phthalic anhydrides are valuable precursors for other benzoxazinedione isomers when reacted with different reagents. For instance, the reaction of phthalic anhydrides with trimethylsilyl azide (TMSA) provides an efficient, one-step synthesis of 2H-3,1-benzoxazine-2,4(1H)-diones. researchgate.nettandfonline.com

Dicarboxylic Acid Chloride Reactions with Oxime Components

In contrast to anhydrides, dicarboxylic acid chlorides, particularly phthaloyl chlorides, have been successfully used to synthesize benzoxazinedione isomers. The reaction of various substituted phthaloyl chlorides with acetone oxime in the presence of triethylamine yields 3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-diones. nih.govnih.gov This reaction proceeds via condensation followed by a base-promoted ring closure. nih.gov

Phthaloyl Chloride DerivativeProductYield (%)
Phthaloyl chloride3-(1-Methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione65
4-Methylphthaloyl chlorideMixture of 6- and 7-methyl isomers81
4,5-Dichlorophthaloyl chloride6,7-Dichloro-3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione80
3-Nitrophthaloyl chloride5-Nitro-3-(1-methylethenyl)-1H-2,3-benzoxazine-1,4(3H)-dione75

Table 1. Yields of 1H-2,3-benzoxazine-1,4(3H)-dione derivatives from the reaction of phthaloyl chlorides with acetone oxime. Data sourced from nih.gov.

For the direct synthesis of the target 2H-1,4-Benzoxazine-2,3(4H)-dione core, a more appropriate dicarboxylic acid chloride is oxalyl chloride, which reacts with o-aminophenol derivatives. This cyclization reaction directly establishes the 1,4-benzoxazine scaffold. nih.gov This foundational method serves as a key step for producing the core structure, which can then be functionalized further. nih.govresearchgate.net

Oxidative Cyclization Strategies

Oxidative cyclization offers a modern alternative for constructing the 1,4-benzoxazine ring system. One such strategy involves a tandem oxidation-inverse electron demand Diels-Alder reaction. In this approach, o-aminophenol derivatives are reacted with enamines in the presence of an oxidant such as manganese dioxide. nih.gov This one-pot process occurs at room temperature and provides highly substituted 1,4-benzoxazine adducts with complete regiochemical control. The efficiency of this method in accommodating diverse substituents on both reaction partners makes it a valuable tool for creating libraries of biologically relevant 1,4-benzoxazine derivatives. nih.gov

Contemporary Approaches for Benzoxazine Derivative Synthesis

Modern synthetic chemistry has introduced more sophisticated, efficient, and environmentally friendly methods for accessing benzoxazine derivatives. These include the use of metal catalysts and green chemistry techniques that improve yields and reduce environmental impact.

Transition Metal-Catalyzed Annulation and Cross-Coupling Methods

Transition metal catalysis provides powerful tools for the construction of the 1,4-benzoxazine skeleton. These methods often exhibit high efficiency and selectivity.

Noteworthy examples include:

Copper(I)-Catalyzed Cyclization : An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives can be achieved through a stepwise process involving the ring-opening of activated aziridines with 2-halophenols, followed by a Cu(I)-catalyzed intramolecular C-N cyclization. This method demonstrates excellent enantio- and diastereospecificity. organic-chemistry.org

Palladium-Catalyzed Annulation : Chiral 3,4-dihydro-2H-benzo[b] nih.govresearchgate.netoxazines can be produced with good yields and enantioselectivity through a palladium-catalyzed tandem allylic amination/oxa-Michael addition of vinyl methylene cyclic carbonates with bisnucleophiles. organic-chemistry.org Another palladium-catalyzed method utilizes the chiral bisphosphorus ligand WingPhos for a versatile, regio- and enantioselective tandem allylic substitution, yielding a range of chiral vinyl-substituted heterocycles, including dihydro-1,4-benzoxazines. organic-chemistry.org

These methods primarily yield the dihydro-benzoxazine core, which can serve as a versatile precursor for further oxidation to the dione level.

Microwave-Assisted and Green Chemistry Protocols

In line with the principles of green chemistry, microwave-assisted synthesis and other sustainable protocols have been developed to improve the efficiency and environmental footprint of benzoxazine synthesis.

Microwave irradiation has been shown to dramatically reduce reaction times and improve yields. A highly efficient synthesis of substituted 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-ones is achieved via a Smiles rearrangement, where reactions that take several hours under conventional heating are completed in minutes with moderate to excellent yields under microwave conditions. koreascience.kr Similarly, the synthesis of 3-aryl-2H-benzo[b] nih.govresearchgate.netoxazin-2-ones from the 1,4-benzoxazinedione core is significantly accelerated by microwave assistance. nih.govresearchgate.net

MethodReaction TimeYield (%)
Conventional (Reflux in THF)120 min60
Microwave (in THF)7 min85

Table 2. Comparison of conventional heating versus microwave-assisted synthesis for a model SNAr reaction to produce a 3-(1H-indol-3-yl)-2H-benzo[b] nih.govresearchgate.netoxazin-2-one derivative. nih.gov

Green chemistry approaches also focus on using environmentally benign solvents or solvent-free conditions. sciresliterature.orgresearchgate.net A one-pot tandem reaction for synthesizing 1,4-benzoxazine derivatives has been developed using ethanol as a solvent and avoiding transition metal catalysts, showcasing a wide substrate scope and functional group tolerance under mild conditions. rsc.org

While the synthesis of the 2H-1,4-Benzoxazine-2,3(4H)-dione core is well-established, specific methodologies for its subsequent conversion to the 3-oxime derivative are not extensively documented in the current scientific literature.

Metal-Free and Solid-State Synthetic Transformations

In the pursuit of greener and more sustainable chemical processes, metal-free and solid-state synthetic methods for 2H-1,4-benzoxazine-2,3(4H)-dione and its analogs have gained considerable attention. These approaches circumvent the use of potentially toxic and expensive metal catalysts, often leading to simplified purification procedures and reduced environmental impact.

One prominent metal-free approach involves the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This strategy has been effectively utilized in the synthesis of 2H-1,4-benzoxazin-3(4H)-ones, which are precursors to the dione. For instance, the treatment of N-substituted 2-chloroacetamides with substituted 2-chlorophenols in the presence of a base like cesium carbonate in a polar aprotic solvent such as DMF can afford the corresponding 1,4-benzoxazinones in excellent yields.

Solid-state and solvent-free synthetic methodologies, including mechanochemical synthesis and microwave-assisted reactions, offer significant advantages in terms of reaction times, yields, and environmental friendliness. Mechanochemical approaches, utilizing techniques such as ball milling, have been explored for the synthesis of various heterocyclic compounds and present a promising avenue for the synthesis of benzoxazine derivatives with minimal solvent usage researchgate.net. Microwave irradiation has also been successfully employed to accelerate the synthesis of benzoxazines, often in greener solvents like polyethylene glycol (PEG), leading to high yields in significantly reduced reaction times acs.org.

A notable metal-free, one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives has been reported, which proceeds in ethanol and demonstrates a broad substrate scope and functional group tolerance. Such methods are highly valuable for the efficient construction of the benzoxazine scaffold without the need for transition metal catalysts.

MethodKey FeaturesAdvantages
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution.Metal-free, high yields.
Mechanochemical Synthesis Solvent-free reaction in a ball mill.Environmentally friendly, reduced waste.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Rapid reaction times, high efficiency.
One-Pot Tandem Reactions Multiple reaction steps in a single pot.High atom economy, simplified procedure.

Multicomponent Reactions and Click Chemistry Applications

Multicomponent reactions (MCRs) and click chemistry have emerged as powerful tools in modern organic synthesis, enabling the rapid and efficient construction of complex molecules from simple starting materials. These strategies are particularly well-suited for the generation of libraries of compounds for biological screening.

A transition-metal-free multicomponent cascade reaction has been developed for the efficient construction of various chiral 2H-1,4-benzoxazine derivatives. This approach utilizes readily available α-halogenated ketones, ortho-aminophenols, and aldehydes, catalyzed by a dipeptide-based phosphonium salt, to produce benzoxazine scaffolds with two stereogenic centers in an asymmetric fashion.

Click chemistry, characterized by its reliability, high yields, and simple reaction conditions, has found broad applications in medicinal chemistry. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, leading to the formation of stable 1,2,3-triazole linkages. This reaction has been employed to synthesize novel 1,2,3-triazole linked benzoxazine-2,4-dione conjugates, demonstrating the modularity and versatility of this approach for functionalizing the benzoxazine core nih.gov. The resulting triazole-benzoxazine hybrids are of interest for their potential biological activities. The principles of click chemistry, such as high atom economy and the use of benign solvents, align well with the goals of green chemistry, making it an attractive strategy for the synthesis of novel benzoxazine derivatives.

Reaction TypeDescriptionKey Advantages
Multicomponent Reactions Three or more reactants combine in a single synthetic operation.High efficiency, molecular diversity, atom economy.
Click Chemistry (CuAAC) Copper(I)-catalyzed reaction between an azide and a terminal alkyne.High yields, regioselectivity, mild reaction conditions, broad functional group tolerance.

Strategic Synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-Oxime

The synthesis of this compound presents unique challenges due to the presence of two adjacent carbonyl groups and the potential for isomerism in the resulting oxime. Strategic approaches are required to achieve the desired product with high selectivity.

Direct Oxime Formation on the 2H-1,4-Benzoxazine-2,3(4H)-dione Nucleus

A direct and straightforward approach to the synthesis of this compound involves the reaction of the parent dione with hydroxylamine (B1172632) or its salts. The dione itself can be prepared by the cyclization of an o-aminophenol with an oxalic acid derivative, such as oxalyl chloride.

The reaction of a 1,2-dicarbonyl compound with hydroxylamine can, in principle, lead to the formation of a mono-oxime or a di-oxime. To favor the formation of the 3-oxime, careful control of the reaction conditions, such as stoichiometry of the reagents, temperature, and pH, is crucial. The C3 carbonyl group is part of an amide functionality, which may influence its reactivity compared to the C2 carbonyl, which is part of an ester-like group within the lactone ring. This difference in reactivity could potentially be exploited to achieve regioselective oximation at the C3 position. For instance, a reaction of 6-iodo-4H-3,1-benzoxazin-4-one with hydroxylamine hydrochloride has been reported, suggesting the feasibility of oximation on similar heterocyclic systems researchgate.net.

Ring Closure Strategies Incorporating Pre-formed Oxime Functionality

An alternative strategy involves the construction of the benzoxazine ring from precursors that already contain the oxime functionality. This approach can offer better control over the regiochemistry of the final product.

One plausible route could involve the reaction of an o-aminophenol with a suitably functionalized α-keto acid derivative that already possesses the oxime group. For example, the cyclization of an o-aminophenol with an N-hydroxy-2-oxo-malonamic acid derivative could potentially lead to the desired 3-oxime.

Another approach could be the synthesis of 1H-2,3-benzoxazine-1,4(3H)-diones from aliphatic oximes and dicarboxylic acid chlorides, which could then potentially be rearranged or further modified to yield the desired 1,4-benzoxazine scaffold nih.gov. While this is a different isomer, the underlying principle of incorporating an oxime into a ring-closure reaction is relevant. The synthesis of cyclic hydroxamic acids through various methods, including the ring expansion of cyclic ketones, also provides insights into the formation of N-hydroxy heterocyclic systems nih.govresearchgate.net.

Challenges in Regioselective and Stereoselective Synthesis of the 3-Oxime

The synthesis of this compound is accompanied by significant challenges in achieving both regioselectivity and stereoselectivity.

Regioselectivity: The presence of two distinct carbonyl groups at the C2 and C3 positions of the 2H-1,4-benzoxazine-2,3(4H)-dione nucleus raises the issue of regioselectivity during oximation. The electronic environment of the two carbonyls is different; the C2 carbonyl is part of a lactone (cyclic ester), while the C3 carbonyl is part of a lactam (cyclic amide). This difference in reactivity could potentially be exploited for selective reaction at one site. However, without experimental data, it is difficult to predict which carbonyl will be more reactive towards hydroxylamine. The formation of a mixture of the 2-oxime and the 3-oxime, as well as the di-oxime, is a likely outcome that would necessitate challenging purification steps.

Stereoselectivity: Once the 3-oxime is formed, the potential for stereoisomerism arises. The carbon-nitrogen double bond of the oxime can exist as either the (E) or (Z) isomer. The stereochemical outcome of the oximation reaction can be influenced by factors such as the reaction conditions (temperature, solvent, pH) and the steric and electronic properties of the substituents on the benzoxazine ring. Achieving high stereoselectivity for a single isomer can be challenging, and often a mixture of isomers is obtained, which may have different biological activities and physical properties. Methods for the stereoselective synthesis of oximes often rely on specific catalysts or reaction conditions to favor the formation of one isomer over the other acs.orgnih.gov.

Chemical Reactivity, Transformation Mechanisms, and Theoretical Properties of the 2h 1,4 Benzoxazine 2,3 4h Dione System

Nucleophilic Substitution Reactions and Reactivity Profiles

The electrophilic centers in 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime make it susceptible to nucleophilic attack. The primary sites for such reactions are the two carbonyl carbons (C2 and C3) of the imide system. Cyclic imides are known to undergo reactions with various nucleophiles. eurekaselect.comresearchgate.net For instance, N-substituted derivatives can be prepared by reacting related 1,3-benzoxazine-2,4-dione structures with alkyl halides in the presence of a base. researchgate.net

The reactivity profile suggests that strong nucleophiles can lead to the opening of the heterocyclic ring. The C2 carbonyl, being part of an ester-like linkage (O-C=O), and the C3 carbonyl, part of an amide-like linkage (N-C=C=NOH), will exhibit different levels of electrophilicity. Generally, the acyl carbon of the ester is more reactive towards nucleophiles than the amide carbonyl. The oxime group itself, with nucleophilic sites at both oxygen and nitrogen, can also participate in or influence substitution reactions. nsf.gov

Hydrolytic Stability and Kinetic Reaction Order

The hydrolytic stability of this compound is determined by both the benzoxazine (B1645224) ring and the oxime group. The benzoxazine ring can undergo hydrolytic ring-opening under acidic conditions, such as with hydrochloric acid, to yield 2-(aminomethyl)phenol (B125469) derivatives. mdpi.com

The oxime functional group is notably more resistant to hydrolysis than corresponding imines or hydrazones. reddit.commasterorganicchemistry.comnih.gov This enhanced stability is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen, thereby disfavoring the initial protonation step required for hydrolysis. nih.govnih.gov Kinetic studies on simple oximes show that hydrolysis is acid-catalyzed and the reaction rates are significantly lower—by orders of magnitude—compared to simple hydrazones under similar conditions. nih.govscispace.comnih.gov At neutral pD (a measure of acidity in deuterium (B1214612) oxide), the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a methylhydrazone. nih.gov While specific kinetic data for the target molecule is unavailable, it is expected to follow a similar trend of acid-catalyzed hydrolysis for both the ring system and the oxime, with the oxime C=N bond being relatively stable. nih.gov

Conjugate TypeRelative Hydrolytic StabilityKey Factors
Imines (C=N-Alkyl)LowReadily hydrolyze in aqueous conditions. nih.gov
Hydrazones (C=N-NHR)ModerateMore stable than imines due to resonance and electronic effects. nih.gov
Oximes (C=N-OH)HighSignificantly more stable than hydrazones due to the high electronegativity of oxygen reducing nitrogen basicity. nih.govnih.gov

Ring-Opening and Rearrangement Dynamics

The 1,4-benzoxazine ring system can undergo ring-opening through various mechanisms. Besides acid-catalyzed hydrolysis, reactions with other nucleophiles like thiols can also reversibly open the ring. nih.gov In the context of benzoxazine monomers, thermal or catalytic induction leads to ring-opening polymerization, a process that typically proceeds through a cationic pathway. acs.orgacs.org

A significant rearrangement pathway available to the oxime moiety is the Beckmann rearrangement. wikipedia.orgbyjus.com This reaction, typically promoted by acid catalysts (e.g., sulfuric acid, phosphorus pentachloride), involves the transformation of an oxime into an amide or a lactam for cyclic oximes. wikipedia.orgchem-station.com In the case of this compound, this rearrangement would be complex. It involves the migration of a group anti-periplanar to the oxime's hydroxyl group. wikipedia.orgchem-station.com Depending on which bond migrates to the nitrogen (the C2-C3 bond or the C4-C3 bond), the reaction could lead to a significant and irreversible restructuring of the heterocyclic system, potentially resulting in a seven-membered ring or fragmentation. wikipedia.org The Beckmann fragmentation, a competing reaction, could occur if a stable carbocation can be formed alpha to the oxime. wikipedia.org

Electrophilic and Radical Transformations

Radical Transformations: The oxime moiety is a key player in radical transformations. The relatively weak N-O bond can undergo homolytic cleavage under thermal, photochemical, or transition-metal-catalyzed conditions to generate an iminyl radical. nsf.govnih.gov These nitrogen-centered radicals are versatile intermediates that can undergo various subsequent reactions, including intramolecular cyclizations (e.g., 5-exo-trig) or hydrogen atom abstraction. nsf.govnih.govrsc.org For this compound, formation of the iminyl radical at the C3 position could initiate further radical cascade reactions involving the heterocyclic ring or other substrates.

Reactivity of the Imide and Oxime Moieties

The chemical personality of this compound is a composite of its imide and oxime functionalities.

Imide Moiety: The cyclic imide structure (-CO-NH-CO-) is a prominent feature. eurekaselect.comnih.gov Key aspects of its reactivity include:

Acidity: The N-H proton is acidic and can be removed by a base, generating an anion that can be alkylated or undergo other reactions.

Carbonyl Reactivity: The two carbonyl carbons are electrophilic. They are susceptible to attack by nucleophiles, which can lead to ring-opening or the formation of tetrahedral intermediates. Selective reduction of one carbonyl group to a hydroxylactam is also a known transformation for cyclic imides. acs.org

Oxime Moiety: The oxime group (-C=N-OH) provides several reaction pathways: nsf.gov

Hydrolysis: As discussed, it can be hydrolyzed back to the parent dione (B5365651) under acidic conditions, though it is relatively stable. nih.gov

Rearrangement: The Beckmann rearrangement offers a route to structurally different heterocyclic systems. chem-station.commasterorganicchemistry.comorganic-chemistry.org

Radical Formation: Cleavage of the N-O bond generates iminyl radicals, enabling a range of radical-based transformations. nih.gov

Nucleophilicity: The oxime contains dual nucleophilic sites at the oxygen and nitrogen atoms, allowing for reactions like O-alkylation or participation in cyclization reactions. nsf.gov

Computational Analysis of Reaction Mechanisms and Transition States

While specific computational studies on this compound were not identified in the surveyed literature, theoretical methods like Density Functional Theory (DFT) are powerful tools for elucidating the reactivity of such complex systems. researchgate.net Such analyses for related benzoxazine structures have been used to:

Analyze Ground State Properties: Calculate bond lengths, bond angles, and Mulliken charge distributions to identify the most likely sites for nucleophilic or electrophilic attack. Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's behavior in pericyclic reactions and interactions with other reagents. techscience.com

Elucidate Reaction Mechanisms: Map the potential energy surface for reactions like ring-opening, hydrolysis, or the Beckmann rearrangement. By calculating the energies of reactants, intermediates, transition states, and products, the activation energy (Ea) for different pathways can be determined, allowing for prediction of the most favorable mechanism. acs.orgresearchgate.net

Study Polymerization: In the context of benzoxazine chemistry, DFT calculations have been employed to understand how substituents affect the activation energy of the ring-opening polymerization process, helping to design monomers with lower curing temperatures. researchgate.nettechscience.com

For this compound, computational studies could provide invaluable insight into the regioselectivity of the Beckmann rearrangement, the kinetics of hydrolysis, and the preferred sites for electrophilic attack on the aromatic ring.

Advanced Spectroscopic and Analytical Characterization of 2h 1,4 Benzoxazine 2,3 4h Dione 3 Oxime and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D-NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime, ¹H and ¹³C NMR spectra would provide critical information on the chemical environment of each proton and carbon atom, respectively. While specific spectral data for the 3-oxime derivative is not extensively reported, analysis of related benzoxazine (B1645224) structures provides a strong basis for expected chemical shifts. nih.gov

In the ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns would be dependent on the substitution pattern of the aromatic ring. The proton of the N-OH group of the oxime would likely appear as a broad singlet at a downfield chemical shift, the position of which can be influenced by the solvent and concentration. The N-H proton of the benzoxazine ring is also expected to be observed in the downfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogues and general principles, as specific experimental data is not available.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.0 - 8.0110 - 140
Aromatic C (quaternary)-140 - 150
C=O-160 - 170
C=NOH-150 - 160
N-HDownfield, broad-
N-OHDownfield, broad-

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. For this compound, these techniques are essential for identifying key functional groups.

The IR spectrum is expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, likely in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the lactam group will give a strong absorption band around 1680-1720 cm⁻¹. The C=N stretching of the oxime group would be observed in the 1620-1680 cm⁻¹ region. The aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range, and the C-O stretching vibrations are expected around 1200-1300 cm⁻¹.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the vibrations of non-polar bonds. The aromatic ring vibrations and the C=N bond may show strong signals in the Raman spectrum. The combination of both IR and Raman data provides a more complete vibrational profile of the molecule. For the related compound 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one, a detailed vibrational study was conducted using experimental IR spectra and theoretical calculations. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)
N-H stretch3200 - 3400Weak
O-H stretch (oxime)3300 - 3500 (broad)Weak
C=O stretch (lactam)1680 - 1720 (strong)Moderate
C=N stretch (oxime)1620 - 1680Strong
Aromatic C=C stretch1450 - 1600Strong
C-O stretch1200 - 1300Moderate

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (GC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, various MS techniques would be employed.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the parent compound, 2H-1,4-Benzoxazine-2,3(4H)-dione. The NIST Mass Spectrometry Data Center reports a GC-MS spectrum for this analogue, with a top peak at m/z 135 and the molecular ion peak at m/z 163. nih.gov

The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic losses. The molecular ion peak would be observed at m/z 178. Common fragmentation pathways could involve the loss of small neutral molecules such as H₂O, NO, and CO. The cleavage of the N-O bond of the oxime is also a typical fragmentation pathway. The benzoxazine ring could undergo retro-Diels-Alder fragmentation. A detailed analysis of the fragmentation pattern would provide valuable structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

TechniqueExpected Observation
HRMS (ESI)[M+H]⁺ or [M-H]⁻ ion with high mass accuracy
GC-MS (EI)Molecular ion peak at m/z 178
FragmentationFragments corresponding to loss of H₂O, NO, CO, and cleavage of the oxime and benzoxazine ring

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. For this compound (C₈H₆N₂O₃), the theoretical elemental composition can be calculated and compared with experimental values to confirm the empirical formula and assess the purity of the sample.

Table 4: Theoretical Elemental Composition of C₈H₆N₂O₃

ElementPercentage (%)
Carbon (C)53.94
Hydrogen (H)3.40
Nitrogen (N)15.72
Oxygen (O)26.94

The purity of the compound can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination. A sharp melting point and a single peak in the HPLC chromatogram are indicative of a high-purity sample.

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the planarity of the benzoxazine ring system and the conformation of the oxime group. Intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, would also be elucidated, providing insights into the crystal packing and solid-state stability. While the crystal structure of the target compound is not available, studies on related 1,4-benzoxazine derivatives have been reported, showing the utility of this technique in confirming molecular structures and understanding intermolecular forces. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful tool for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule.

This compound itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, if chiral centers were introduced into the molecule, for example, through substitution on the aromatic ring or by creating a chiral derivative, CD spectroscopy would be an invaluable technique for determining the absolute configuration and studying conformational changes in solution. The introduction of a chiral substituent would lead to characteristic Cotton effects in the CD spectrum, which could be analyzed to assign the stereochemistry.

Computational Chemistry and in Silico Investigations of 2h 1,4 Benzoxazine 2,3 4h Dione 3 Oxime

Quantum Chemical Calculations: Electronic Structure, Stability, and Molecular Orbitals

For various benzoxazine (B1645224) derivatives, quantum chemical calculations, often employing Density Functional Theory (DFT), have been used to investigate their electronic properties. Such studies typically analyze the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. These parameters are crucial for understanding the molecule's reactivity, stability, and potential for electronic transitions. However, specific calculations detailing the electronic structure and molecular orbitals of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime are not available.

Conformational Landscape and Tautomeric Equilibria Analysis

Conformational analysis of heterocyclic systems like benzoxazines is essential for understanding their biological activity, as the three-dimensional shape of a molecule dictates how it can interact with biological targets. Studies on related compounds investigate the most stable conformations and the energy barriers between them. For the target compound, an analysis of potential tautomers, such as the equilibrium between the oxime and nitroso forms, would be critical but has not been documented.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with their environment. These simulations are valuable for understanding how a molecule like a benzoxazine derivative might behave in a biological system, for instance, how it interacts with water molecules in a physiological environment. No specific MD simulation studies for this compound have been published.

Ligand-Target Interaction Profiling via Molecular Docking Methodologies

Molecular docking is a computational technique frequently applied to the benzoxazine class to predict how these molecules might bind to the active site of a protein. Numerous studies have docked various benzoxazine derivatives into the active sites of enzymes like DNA gyrase or cyclooxygenase to rationalize their observed antibacterial or anti-inflammatory activities. This approach helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. A similar investigation for this compound would require a specific biological target to be identified and studied.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling using Theoretical Descriptors

QSAR and QSPR studies correlate the structural or physicochemical properties of a series of compounds with their biological activity or physical properties, respectively. For some sets of benzoxazine derivatives, QSAR models have been developed to predict their antimicrobial potency based on calculated molecular descriptors. A QSAR/QSPR study for this compound would necessitate a dataset of related compounds with measured biological activity or properties, which is currently unavailable.

Predictive Spectroscopy and Spectroscopic Property Simulations

Computational methods can also be used to simulate various types of spectra, such as NMR, IR, and UV-Vis. These simulations, often based on DFT calculations, can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. Theoretical predictions of the spectroscopic properties of this compound have not been reported in the literature.

Derivatization Strategies and Structure Modulation for Research Applications of the 2h 1,4 Benzoxazine 2,3 4h Dione Scaffold

Design and Synthesis of N-Substituted and Ring-Substituted Derivatives

Modification of the 2H-1,4-benzoxazine-2,3(4H)-dione scaffold by introducing substituents at the nitrogen atom (N-4 position) and on the benzene (B151609) ring is a primary strategy to modulate its physicochemical and biological properties.

N-Substitution: The nitrogen atom of the oxazine (B8389632) ring is a common site for derivatization. N-alkylation can be achieved by reacting the parent scaffold with various alkyl halides in the presence of a base. researchgate.netresearchgate.net For instance, substituted 2H-1,4-benzoxazines have been synthesized from 2-aminophenols and 1,2-dibromoethane, followed by reaction with alkyl bromides to yield the desired N-substituted products. researchgate.net Another key N-substitution is N-arylation, which can be accomplished through methods like the Buchwald–Hartwig cross-coupling reaction. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space. A synthetic pathway to novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has been developed utilizing this cross-coupling between various 1,4-benzoxazines and substituted bromobenzenes. mdpi.com These N-substitutions can influence the molecule's conformation, lipophilicity, and interactions with biological targets.

Ring-Substitution: Introducing substituents onto the aromatic ring of the benzoxazine (B1645224) core is another effective strategy for structural diversification. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as halogens (e.g., -Cl, -Br), nitro (-NO₂), and alkyl groups. nih.gov These modifications can alter the electronic properties of the aromatic system, affecting its reactivity and potential for π-π stacking interactions with target proteins. For example, the synthesis of 2-arylbenzoxazin-4-ones has been achieved using structurally diverse anthranilic acids bearing chloro and nitro substituents. nih.gov The position and nature of these substituents are critical in defining the structure-activity relationship (SAR) of the resulting derivatives. nih.gov

The following table summarizes examples of substitution patterns on the benzoxazine scaffold.

Substitution PositionType of SubstituentExample Functional GroupsSynthetic Method
N-4AlkylMethyl, Ethyl, PropylAlkylation with alkyl halides
N-4ArylPhenyl, Substituted PhenylBuchwald–Hartwig cross-coupling
Benzene Ring (C5-C8)Halogen-F, -Cl, -BrElectrophilic Halogenation
Benzene Ring (C5-C8)Nitro-NO₂Nitration
Benzene Ring (C5-C8)Alkyl-CH₃Friedel-Crafts Alkylation

Development of Polyheterocyclic Conjugates and Hybrid Molecules

To explore novel biological activities and target interactions, the 2H-1,4-benzoxazine-2,3(4H)-dione scaffold is often conjugated with other heterocyclic systems. This approach leads to the formation of polyheterocyclic or hybrid molecules that combine the pharmacophoric features of different scaffolds.

The synthesis of fused heterocyclic systems is a common strategy. For example, 1,4-benzoxazine fused heterocycles have been extensively reviewed, with methods to create pyrazolo[5′,1′:2,3]pyrimido[4,5-b] nih.govnsf.govbenzoxazines and thieno[3′,2′ : 4,3]pyrimido[2,1-c] nih.govnsf.gov benzoxazines. researchgate.net These complex ring systems are typically synthesized through multi-step reactions, often involving cyclocondensation of appropriately functionalized benzoxazine precursors. researchgate.netresearchgate.net

Another approach is the creation of hybrid molecules where the benzoxazine core is linked to another heterocycle via a linker. A notable example is the modification of the 2H-1,4-benzoxazin-3(4H)-one scaffold with a 1,2,3-triazole moiety. nih.gov These triazole-benzoxazinone hybrids have been synthesized and evaluated for anti-inflammatory activity. nih.govnih.gov The synthesis often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, which provides a highly efficient and regioselective method for linking the two heterocyclic units. Similarly, derivatives have been prepared by linking the benzoxazine scaffold to 1,2,4-oxadiazole (B8745197) and benzimidazole (B57391) rings. researchgate.net

Conjugated HeterocycleType of LinkageSynthetic StrategyPotential Application
1,2,3-TriazoleLinkerCopper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)Anti-inflammatory agents nih.govnih.gov
Pyrazole/PyrimidineFusedCyclocondensation reactionsNovel therapeutic agents researchgate.net
Thiophene/PyrimidineFusedMicrowave-assisted cyclizationNovel therapeutic agents researchgate.net
1,2,4-OxadiazoleLinker (ylmethyl)Multi-step synthesisBiologically active compounds researchgate.net
BenzimidazoleLinker (ylmethyl)Multi-step synthesisBiologically active compounds researchgate.net

Bioisosteric Replacements within the Benzoxazine Framework

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool in drug design to modulate potency, selectivity, and pharmacokinetic properties. youtube.com This approach can be applied to the 2H-1,4-benzoxazine-2,3(4H)-dione framework to generate novel analogs with potentially improved therapeutic profiles.

Classical bioisosteric replacements within the benzoxazine scaffold could involve:

Replacement of Ring Atoms: The oxygen atom in the oxazine ring (position 1) could be replaced with a sulfur atom to yield the corresponding 2H-1,4-benzothiazine-2,3(4H)-dione. This modification would alter the ring's geometry, electronics, and hydrogen-bonding capacity.

Carbonyl Group Modifications: One or both of the carbonyl groups (at positions 2 and 3) could be replaced. For example, a C=O group could be substituted with a C=S (thiocarbonyl), C=NH (imino), or a C=CH₂ (exomethylene) group. Such changes would significantly impact the compound's polarity, reactivity, and ability to act as a hydrogen bond acceptor.

Non-classical bioisosteric replacements might involve more substantial structural changes, such as replacing the entire benzene ring with another aromatic heterocycle like pyridine (B92270) or thiophene. youtube.com While specific examples of bioisosteric replacement for the 2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime are not extensively documented, the principles of this strategy are broadly applicable and represent a rational approach for further derivatization.

Strategies for Lead Compound Optimization through Chemical Modification

Once a lead compound with a desired biological activity is identified, chemical modification is employed to optimize its properties. This process involves a systematic exploration of structure-activity relationships (SAR) to enhance potency, improve selectivity, and optimize pharmacokinetic parameters (absorption, distribution, metabolism, and excretion).

For the benzoxazine scaffold, lead optimization often involves the strategies mentioned previously:

Systematic Substitution: A series of analogs is synthesized with varying substituents at different positions on the N-atom and the aromatic ring. For example, studies on benzoxazinone (B8607429) derivatives as α-chymotrypsin inhibitors showed that the presence and position of substituents on an attached phenyl ring significantly influenced inhibitory potential. nih.gov Similarly, in a series of anticancer 3,4-dihydro-2H-1,4-benzoxazine derivatives, substitution led to improved antiproliferative activity compared to the unsubstituted parent compound. nih.gov

Conformational Constraint: Introducing rigid groups or creating cyclic analogs can lock the molecule into a specific conformation that may be more favorable for binding to the biological target.

Improving Physicochemical Properties: Modifications are made to adjust properties like solubility and lipophilicity (logP). For example, introducing polar groups can increase aqueous solubility, while modifying lipophilicity can affect membrane permeability and protein binding.

Hybridization: As discussed in section 6.2, combining the benzoxazine scaffold with other pharmacophores can lead to compounds with dual activity or improved potency. The development of 1,2,3-triazole-modified 2H-1,4-benzoxazin-3(4H)-one derivatives as anti-inflammatory agents is a prime example of this optimization strategy. nih.govnih.gov

The goal of these modifications is to identify a candidate compound with the best possible balance of efficacy and drug-like properties for further development. researchgate.net

Exploration of New Functional Groups and Linkers at the Oxime Position

The oxime functional group (=N-OH) at the 3-position of the 2H-1,4-benzoxazine-2,3(4H)-dione scaffold is a versatile handle for further chemical modification. nsf.govresearchgate.net Derivatization at this position can introduce a wide variety of new functional groups and linkers, significantly altering the molecule's properties and potential interactions.

Key derivatization strategies for the oxime group include:

O-Alkylation and O-Arylation: The hydroxyl group of the oxime can be readily alkylated or arylated to form oxime ethers. This transformation not only removes the acidic proton but also allows for the introduction of diverse substituents, ranging from simple alkyl chains to complex aromatic and heterocyclic systems.

O-Acylation: Reaction with acylating agents (e.g., acid chlorides or anhydrides) yields O-acyl oximes. rsc.org These derivatives are not only stable compounds in their own right but also serve as activated intermediates for further transformations. For example, O-acetyl oximes can act as effective directing groups in palladium-catalyzed C-H functionalization reactions, enabling the introduction of new groups at positions ortho to the oxime. nih.gov

Cycloaddition Reactions: The oxime functionality can participate in cycloaddition reactions. For instance, the corresponding nitrile oxides, generated in situ from aldoximes, can undergo 1,3-dipolar cycloadditions with alkenes or alkynes to form isoxazolines and isoxazoles, respectively. researchgate.net This provides a powerful method for constructing new five-membered heterocyclic rings attached to the benzoxazine core.

Beckmann Rearrangement: Under acidic conditions, ketoximes can undergo the Beckmann rearrangement to form amides. This reaction could be used to fundamentally alter the core scaffold, providing access to different classes of heterocyclic compounds.

These strategies demonstrate that the oxime position is a key site for diversification of the 2H-1,4-benzoxazine-2,3(4H)-dione scaffold, enabling the synthesis of novel derivatives with tailored properties for various research applications.

Emerging Research Perspectives and Future Directions for 2h 1,4 Benzoxazine 2,3 4h Dione 3 Oxime

Innovative Synthetic Routes and Catalytic Systems

The synthesis of 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime is not extensively documented in dedicated studies, but its preparation can be logically inferred from the well-established chemistry of analogous compounds, particularly isatin (B1672199) derivatives. researchgate.netnih.gov The primary route involves the reaction of the parent dione (B5365651), 2H-1,4-Benzoxazine-2,3(4H)-dione, with hydroxylamine (B1172632) or its salts. encyclopedia.pub

Future research is likely to focus on the development of more efficient and environmentally benign catalytic systems to improve reaction rates and yields. While traditional methods often rely on stoichiometric acid or base catalysis, modern approaches are moving towards more sophisticated catalytic solutions.

Potential Innovative Synthetic Approaches:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or functionalized silica, could offer advantages in terms of catalyst recovery and reuse, simplifying purification processes.

Organocatalysis: Small organic molecules, like proline and its derivatives, have been shown to catalyze similar condensation reactions and could be explored for the synthesis of the target oxime under mild conditions. researchgate.net

Flow Chemistry: Continuous flow reactors could enable precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity.

Photocatalysis: Visible-light-mediated synthesis has emerged as a powerful tool in organic chemistry. A formal [4+2] cycloaddition of oximes with o-hydroxybenzyl alcohols has been developed for the synthesis of 1,3-benzoxazine derivatives, suggesting the potential for light-based catalytic methods in the broader benzoxazine (B1645224) field. rsc.org

Below is a comparative table of potential catalytic systems for the synthesis of this compound.

Catalyst SystemPotential AdvantagesPotential Drawbacks
Mineral Acids (e.g., HCl, H₂SO₄) Low cost, readily availableStoichiometric amounts often required, harsh reaction conditions, difficult work-up
Organic Acids (e.g., Acetic Acid) Milder conditions than mineral acidsMay require longer reaction times
Heterogeneous Catalysts (e.g., Zeolites) Easy separation and recyclabilityPotential for lower activity compared to homogeneous catalysts
Organocatalysts (e.g., Proline) Mild reaction conditions, environmentally friendlyCatalyst loading can be high
Photocatalysts Use of visible light as a renewable energy sourceRequires specialized equipment, substrate scope may be limited

Mechanistic Elucidation of Complex Reaction Pathways

The formation of an oxime from a ketone is a classic reaction in organic chemistry. chemtube3d.com The generally accepted mechanism involves a two-step process: nucleophilic addition of hydroxylamine to the carbonyl group to form a tetrahedral intermediate, followed by dehydration to yield the oxime. ic.ac.uk The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity, and also facilitates the final dehydration step. numberanalytics.com

For 2H-1,4-Benzoxazine-2,3(4H)-dione, the C3-carbonyl is the site of oximation. Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics of oxime formation on model systems. researchgate.net These studies can help to elucidate the transition states and intermediates involved, providing a deeper understanding of the reaction mechanism.

Key Areas for Future Mechanistic Investigation:

Role of Catalysts: Detailed kinetic and computational studies could clarify the precise role of different catalysts in accelerating the reaction and potentially influencing the stereochemical outcome (E/Z isomerism) of the oxime.

Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria. A systematic study of solvent effects would be valuable for optimizing the synthesis.

Reactivity of the Oxime: The oxime functional group itself can participate in various subsequent reactions, such as the Beckmann rearrangement. Mechanistic studies of such transformations would be crucial for harnessing the synthetic potential of the target compound. The rearrangement of cyclic oximes has been shown to proceed via different pathways depending on the ring size and reaction conditions. researcher.life

Advanced Stereoselective Synthesis and Chiral Resolution Techniques

The oxime functional group of this compound can exist as two geometric isomers (E and Z). Furthermore, if the benzoxazine ring is appropriately substituted, the molecule can be chiral. The development of stereoselective synthetic methods to control both the geometric isomerism of the oxime and the enantiomeric purity of the molecule is a significant area for future research.

Potential Strategies for Stereocontrol:

Chiral Catalysts: The use of chiral catalysts, such as chiral Brønsted acids or chiral organocatalysts, could potentially induce enantioselectivity in the oximation reaction if a prochiral starting material is used.

Dynamic Kinetic Resolution: If the E/Z isomers of the oxime can be interconverted under the reaction conditions, a dynamic kinetic resolution approach using a chiral reagent or catalyst could be employed to obtain a single, enantiomerically enriched isomer.

Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom of the benzoxazine ring prior to oximation could direct the stereochemical outcome of the reaction. The auxiliary could then be removed in a subsequent step.

Enzymatic Resolution: Biocatalysis using enzymes such as lipases or hydrolases could be explored for the kinetic resolution of a racemic mixture of the target compound or a suitable precursor.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical research, from reaction prediction to de novo molecular design. ijnc.irnih.gov These computational tools can be leveraged to accelerate the discovery and optimization of derivatives of this compound with desired properties.

Applications of AI and ML:

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new, hypothetical derivatives, such as their solubility, stability, and potential biological activity. youtube.com This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis.

Reaction Optimization: Machine learning algorithms can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of the target oxime and its derivatives, reducing the need for extensive experimental optimization. chemrxiv.org

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel benzoxazine-based molecules with specific desired characteristics. Jiang's research group, for instance, has used deep neural networks to discover a 2H-1,4-Benzoxazin-3(4H)-one derivative with potential applications in treating neuropsychiatric disorders. nih.gov

The table below outlines potential applications of different ML models in the context of this compound research.

Machine Learning ModelPotential Application
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on molecular descriptors.
Neural Networks Predict reaction outcomes and optimal conditions. nih.gov
Recurrent Neural Networks (RNNs) Generate novel molecular structures with desired properties. nih.gov
Support Vector Machines (SVMs) Classify compounds as active or inactive against a particular biological target.

Interdisciplinary Research in Chemical Biology and Materials Science

The unique chemical structure of this compound makes it a promising candidate for applications in both chemical biology and materials science.

Chemical Biology:

Bioinspired Design: The benzoxazine scaffold is found in nature, and its derivatives often exhibit interesting biological activities. nih.gov The isatin oxime core, an analogue of the target compound, has been explored for its potential as an acetylcholinesterase reactivator for treating organophosphorus poisoning. nih.gov This suggests that this compound could be a valuable starting point for the design of new therapeutic agents.

Fluorescent Probes: Benzoxazine derivatives have been developed as fluorescent probes for the detection of biologically relevant species such as biothiols and for monitoring pH. researchgate.netnih.gov The oxime group can be further functionalized to tune the photophysical properties of the molecule and to introduce specific recognition elements, enabling the development of novel sensors for biological imaging.

Materials Science:

Polymer Precursors: Benzoxazines are well-known precursors for the synthesis of high-performance polybenzoxazine thermosetting resins. nih.govrsc.org These materials exhibit excellent thermal stability, mechanical properties, and low water absorption. mdpi.com The oxime functionality of this compound could serve as a reactive handle for cross-linking or for grafting onto other polymer backbones, leading to the creation of novel materials with tailored properties.

Functional Coatings: Polybenzoxazines are being investigated for use in advanced coatings, including those with anticorrosive, hydrophobic, and antibacterial properties. researchgate.netresearchgate.net Derivatives of the target compound could be designed to enhance these properties or to introduce new functionalities.

Bio-based Materials: There is a growing interest in developing polymers from renewable resources. nih.gov Bio-based phenols can be used in the synthesis of benzoxazines, and the versatile chemistry of the oxime group could be exploited to create more sustainable materials. rsc.org

Q & A

Q. What are the established synthetic routes for 2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime?

  • Methodological Answer : The synthesis typically involves cyclization of o-aminophenol derivatives with ketones or oxime precursors. For example:
  • Shridhar et al. (1982) : Reacting o-aminophenol with chloroacetyl chloride in basic conditions to form the benzoxazinone core, followed by oxime formation using hydroxylamine .
  • Frechette et al. (1998) : Utilizing 2-hydroxyethyl intermediates to introduce substituents under mild conditions (e.g., ethanol reflux) .
  • Advanced Note : Recent methods (post-1996) emphasize regioselective oxidation and microwave-assisted synthesis to improve yields .

Q. How can the structural confirmation of this compound be achieved?

  • Methodological Answer :
  • X-ray crystallography : Resolve tautomeric forms and confirm the oxime configuration (e.g., crystal data for analogous compounds like (2E,3E)-dioxime derivatives) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for oxime protons (δ 8–10 ppm) and carbonyl groups (δ 160–180 ppm).
  • IR : Stretching bands for C=O (~1700 cm⁻¹) and N–O (~930 cm⁻¹).
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., [M+H]⁺).

Q. How can researchers resolve contradictions in reaction yields reported across synthetic methods?

  • Methodological Answer : Contradictions often arise from:
  • Solvent effects : Polar solvents (e.g., 1,4-dioxane) may favor oxime tautomerization .
  • Catalyst choice : Transition metals (e.g., Cu²⁺) can accelerate cyclization but may introduce side products .
  • Solution : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

  • Methodological Answer :
  • Substituent modification : Introduce alkyl/aryl groups at the oxime or benzoxazine positions to assess steric/electronic effects (e.g., 2-(4-phenylpiperazinyl)alkyl derivatives tested for calcium antagonism) .
  • In vitro assays : Measure binding affinity to target enzymes (e.g., calcium channels) and correlate with structural data.
  • Computational modeling : Density Functional Theory (DFT) to predict tautomeric stability and reactive sites .

Q. How can reaction conditions be optimized for sensitive functional groups like oximes?

  • Methodological Answer :
  • pH control : Maintain neutral or slightly acidic conditions to prevent oxime decomposition .
  • Temperature : Avoid prolonged heating (>80°C); use room-temperature reactions where possible (e.g., hydrazine hydrate in 1,4-dioxane for 24 hours) .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation .

Q. What challenges arise in characterizing tautomeric forms of this compound?

  • Methodological Answer :
  • Tautomeric equilibrium : The oxime group can exist as E/Z isomers or keto-enol tautomers.
  • Tools :
  • Variable-temperature NMR : Monitor tautomeric shifts at different temperatures.
  • X-ray crystallography : Resolve solid-state configurations (e.g., evidence from benzoquinone dioxime analogs) .

Q. How can derivatives be designed to enhance metabolic stability while retaining activity?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute the oxime group with a metabolically stable moiety (e.g., 1-oxazolidine-2,4-dione) .
  • Prodrug strategies : Introduce ester or acetate groups (e.g., (3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2,2-diyl)bis(phenylene) diacetate) for controlled release .

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